[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate
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Overview
Description
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the introduction of the amino-oxoethyl group through a series of nucleophilic substitution reactions. The final step involves esterification with 2,4-difluorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the benzodioxole ring or amino group.
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the amino-oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] benzoate
- [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-fluorobenzoate
- [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,5-difluorobenzoate
Uniqueness
Compared to similar compounds, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate stands out due to the presence of two fluorine atoms on the benzoate group. This modification can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique candidate for various applications.
Properties
CAS No. |
391598-72-4 |
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Molecular Formula |
C17H13F2NO5 |
Molecular Weight |
349.28 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate |
InChI |
InChI=1S/C17H13F2NO5/c18-11-2-3-12(13(19)6-11)17(22)23-8-16(21)20-7-10-1-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21) |
InChI Key |
ACNOQAOXQYRSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C3=C(C=C(C=C3)F)F |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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